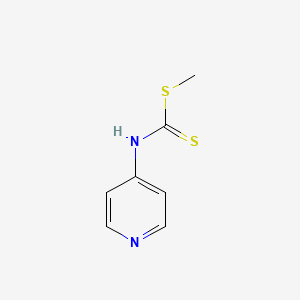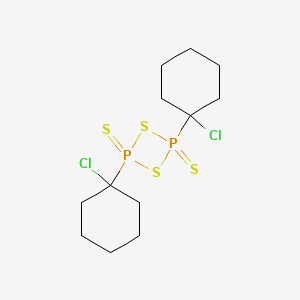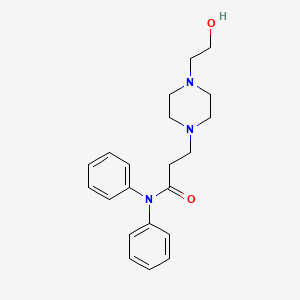
1-Piperazinepropionamide, N,N-diphenyl-4-(2-hydroxyethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperazinepropionamide, N,N-diphenyl-4-(2-hydroxyethyl)- is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of a piperazine ring substituted with a diphenylpropionamide group and a hydroxyethyl group.
Métodos De Preparación
The synthesis of 1-Piperazinepropionamide, N,N-diphenyl-4-(2-hydroxyethyl)- can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines. Subsequent deprotection and selective intramolecular cyclization yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yields and purity.
Análisis De Reacciones Químicas
1-Piperazinepropionamide, N,N-diphenyl-4-(2-hydroxyethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form alcohols.
Aplicaciones Científicas De Investigación
1-Piperazinepropionamide, N,N-diphenyl-4-(2-hydroxyethyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 1-Piperazinepropionamide, N,N-diphenyl-4-(2-hydroxyethyl)- involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with various receptors and enzymes, modulating their activity. The diphenylpropionamide group enhances the compound’s binding affinity and specificity towards these targets. The hydroxyethyl group may also play a role in the compound’s solubility and bioavailability .
Comparación Con Compuestos Similares
1-Piperazinepropionamide, N,N-diphenyl-4-(2-hydroxyethyl)- can be compared with other piperazine derivatives such as:
Trimetazidine: Used in the treatment of angina pectoris.
Ranolazine: Used for chronic angina.
Aripiprazole: An antipsychotic medication.
Propiedades
Número CAS |
52849-87-3 |
|---|---|
Fórmula molecular |
C21H27N3O2 |
Peso molecular |
353.5 g/mol |
Nombre IUPAC |
3-[4-(2-hydroxyethyl)piperazin-1-yl]-N,N-diphenylpropanamide |
InChI |
InChI=1S/C21H27N3O2/c25-18-17-23-15-13-22(14-16-23)12-11-21(26)24(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,25H,11-18H2 |
Clave InChI |
OKUBTROXQSDBAJ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


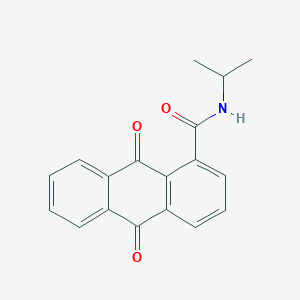
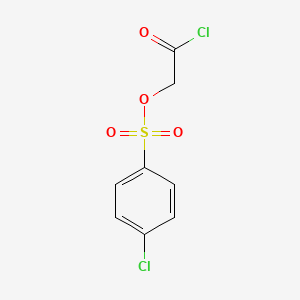
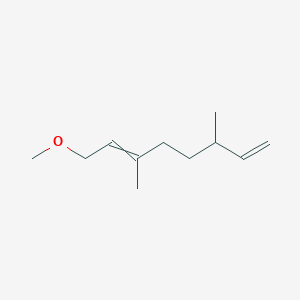
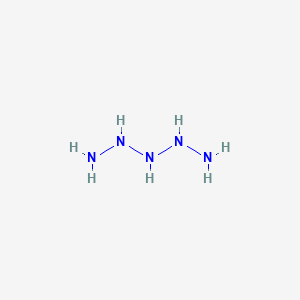
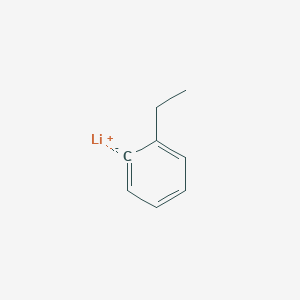
![3-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B14656330.png)
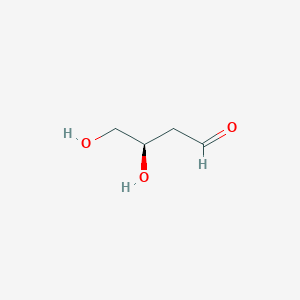

![3-[5-(4-Methoxyphenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14656345.png)
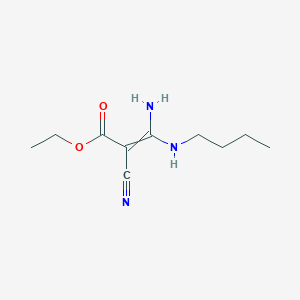
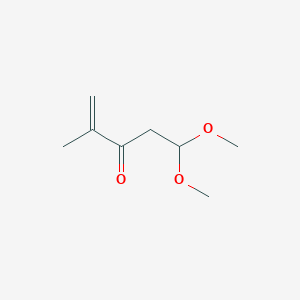
![6-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14656366.png)
